N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
Description
This compound is characterized by its unique structure, which includes a cyclopropylcarbamoyl group, a phenyl ring, and a diazepane ring
Properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-14(2)19(26)23-9-4-10-24(12-11-23)20(27)22-17-6-3-5-15(13-17)18(25)21-16-7-8-16/h3,5-6,13-14,16H,4,7-12H2,1-2H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQFQFLOKQHHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide typically involves multiple steps, including the formation of the diazepane ring and the introduction of the cyclopropylcarbamoyl and 2-methylpropanoyl groups. Common synthetic routes may involve:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylcarbamoyl Group: This step may involve the reaction of a phenyl derivative with cyclopropyl isocyanate under controlled conditions.
Attachment of the 2-Methylpropanoyl Group: This can be done through acylation reactions using 2-methylpropanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The phenyl ring and other reactive sites can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide exerts its effects involves its interaction with molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It could bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound may interfere with or enhance particular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide: shares similarities with other diazepane derivatives and compounds containing cyclopropylcarbamoyl groups.
Other Diazepane Derivatives: These compounds may have different substituents on the diazepane ring, affecting their chemical and biological properties.
Cyclopropylcarbamoyl Compounds: These compounds may vary in the structure of the phenyl ring or other attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
